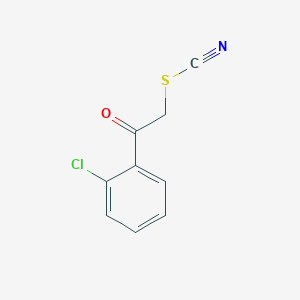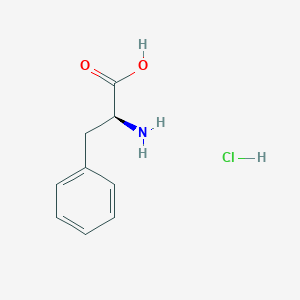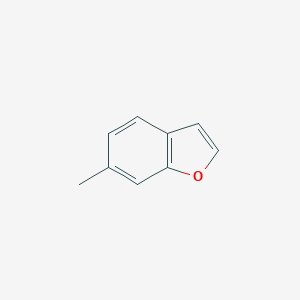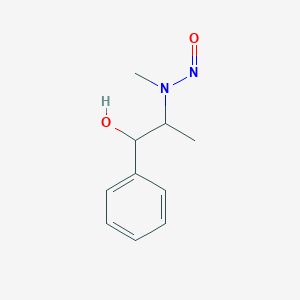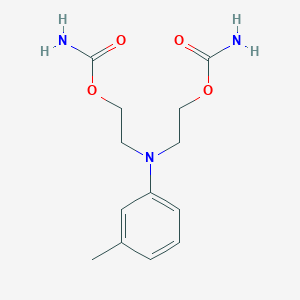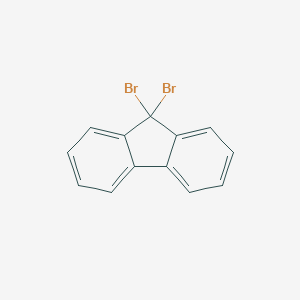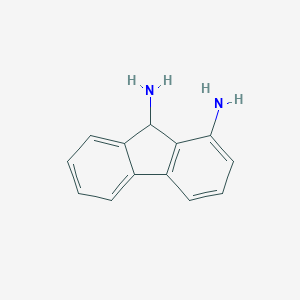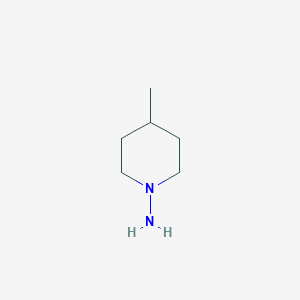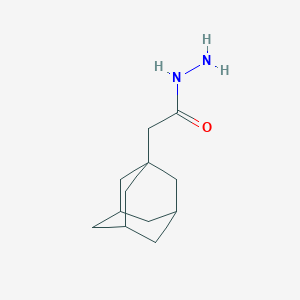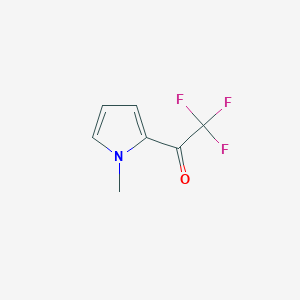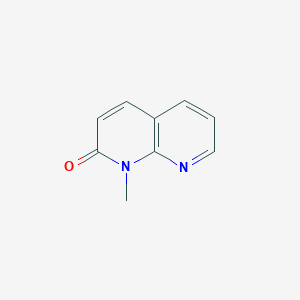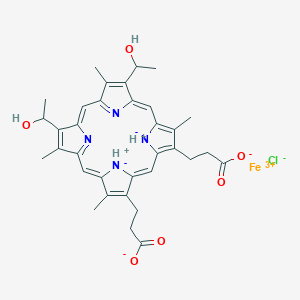
Hematohemin IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematohemin IX is a porphyrin molecule that is commonly used in scientific research. It is a derivative of heme, which is a crucial component of hemoglobin, the protein in red blood cells that carries oxygen throughout the body. Hematohemin IX has a similar structure to heme, but it has a propionate group instead of a vinyl group at one of the pyrrole rings. This modification makes hematohemin IX more stable and easier to synthesize than heme.
Mécanisme D'action
Hematohemin IX can bind to proteins and other molecules through its iron atom. The iron in hematohemin IX can undergo redox reactions, which can affect the properties and functions of the molecules it binds to. Hematohemin IX can also interact with light, which can cause changes in its electronic structure and spectroscopic properties.
Effets Biochimiques Et Physiologiques
Hematohemin IX can have various biochemical and physiological effects depending on the context of its use. Hematohemin IX can bind to proteins and other molecules in the body, which can affect their functions. For example, hematohemin IX can bind to cytochrome P450 enzymes, which are involved in drug metabolism and detoxification. Hematohemin IX can also affect the immune system by binding to heme oxygenase-1, an enzyme that degrades heme and produces anti-inflammatory molecules.
Avantages Et Limitations Des Expériences En Laboratoire
Hematohemin IX has several advantages as a model compound for studying heme and other porphyrins. It is more stable and easier to synthesize than heme, which makes it more accessible for research purposes. Hematohemin IX also has similar properties and functions to heme, which makes it a useful tool for studying heme-containing proteins and enzymes. However, hematohemin IX also has some limitations. It may not fully reflect the properties and functions of heme in vivo, and it may not be suitable for studying certain aspects of heme biology.
Orientations Futures
There are several future directions for research on hematohemin IX and related porphyrins. One area of interest is the development of heme-based sensors and other biomedical devices. Hematohemin IX and other porphyrins can be used as sensing elements for detecting various molecules and biomarkers. Another area of interest is the study of heme-containing enzymes and their roles in disease. Hematohemin IX can be used as a model compound for studying the catalytic activity and regulation of these enzymes, which may lead to new insights into disease mechanisms and therapeutic targets.
Méthodes De Synthèse
Hematohemin IX can be synthesized from porphobilinogen, a precursor molecule that is found in the heme biosynthesis pathway. The synthesis involves several steps, including oxidation, cyclization, and deprotection. One common method for synthesizing hematohemin IX is the acid-catalyzed oxidative cyclization of porphobilinogen using ferric chloride as the oxidizing agent.
Applications De Recherche Scientifique
Hematohemin IX has a wide range of applications in scientific research. It is commonly used as a model compound for studying the properties and functions of heme and other porphyrins. Hematohemin IX can be used to study the binding of heme to proteins, the catalytic activity of heme-containing enzymes, and the spectroscopic properties of porphyrins. Hematohemin IX is also used in the development of heme-based sensors and other biomedical devices.
Propriétés
Numéro CAS |
15632-20-9 |
|---|---|
Nom du produit |
Hematohemin IX |
Formule moléculaire |
C34H36ClFeN4O6 |
Poids moléculaire |
688 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride |
InChI |
InChI=1S/C34H38N4O6.ClH.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);1H;/q;;+3/p-3 |
Clé InChI |
UQHUJMUVNUXJFL-UHFFFAOYSA-K |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |
SMILES canonique |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |
Synonymes |
hematohemin IX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



